2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine
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Overview
Description
2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine is a complex organic compound belonging to the pyridine family Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine involves multiple steps, typically starting with the preparation of individual pyridine rings. One common method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst, which affords a mixture of 2- and 4-picolines . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: Oxidation by potassium permanganate can afford picolinic acid.
Reduction: Reduction reactions can modify the pyridine rings, potentially leading to the formation of dihydropyridine derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups like bromine or chlorine into the pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Picolinic acid.
Reduction: Dihydropyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The multiple pyridine rings can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions can modulate its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler pyridine derivative used in the synthesis of vinylpyridine and agrichemicals.
2-Bromo-6-methylpyridine: A brominated derivative used in the synthesis of various organic compounds.
6,6′-Dimethyl-2,2′-bipyridine: A bipyridine derivative used in coordination chemistry and as a ligand in catalysis.
Uniqueness
2-Methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine is unique due to its multiple pyridine rings, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
163359-80-6 |
---|---|
Molecular Formula |
C32H24N6 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-methyl-6-[5-[6-[5-[6-(6-methylpyridin-2-yl)pyridin-3-yl]pyridin-2-yl]pyridin-3-yl]pyridin-2-yl]pyridine |
InChI |
InChI=1S/C32H24N6/c1-21-5-3-7-31(37-21)29-15-11-25(19-35-29)23-9-13-27(33-17-23)28-14-10-24(18-34-28)26-12-16-30(36-20-26)32-8-4-6-22(2)38-32/h3-20H,1-2H3 |
InChI Key |
VRSJDVVKLORZOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC=C(C=C2)C3=CN=C(C=C3)C4=NC=C(C=C4)C5=CN=C(C=C5)C6=CC=CC(=N6)C |
Origin of Product |
United States |
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